molecular formula C20H24N8 B12265651 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B12265651
M. Wt: 376.5 g/mol
InChI Key: XWLIHGIWDTXRJP-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole, pyridazine, and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed C-H functionalization of pyrazole derivatives with internal alkynes . This method allows for the formation of the pyrazole-pyridazine core under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its multi-ring structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C20H24N8

Molecular Weight

376.5 g/mol

IUPAC Name

2-methyl-4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C20H24N8/c1-14-8-9-28(25-14)19-7-6-18(23-24-19)26-10-12-27(13-11-26)20-16-4-3-5-17(16)21-15(2)22-20/h6-9H,3-5,10-13H2,1-2H3

InChI Key

XWLIHGIWDTXRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC5=C4CCC5)C

Origin of Product

United States

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